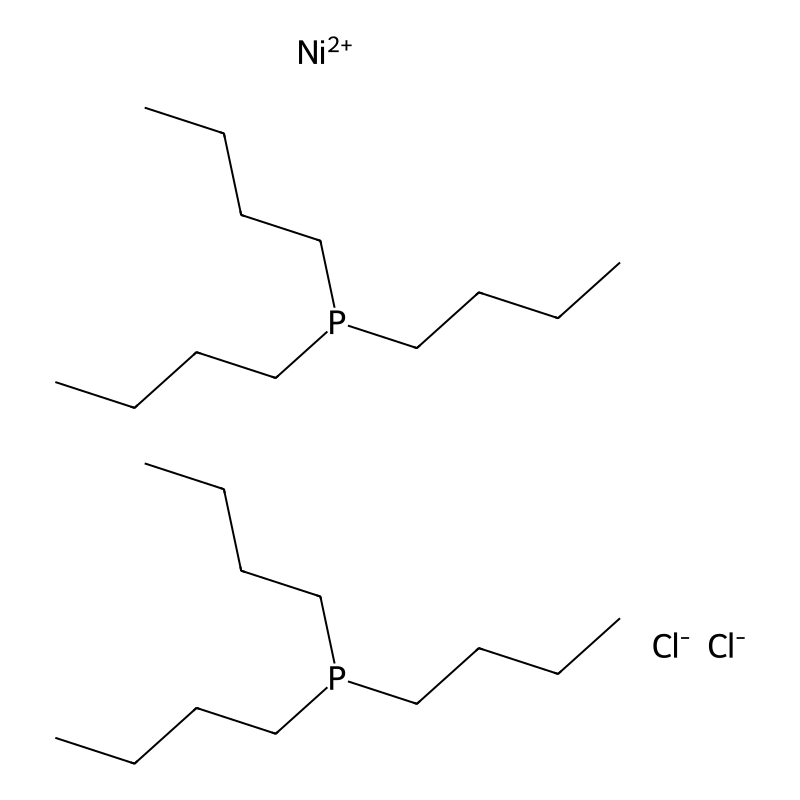

Dichlorobis(tributylphosphine)nickel(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

One of the primary applications of dichlorobis(tributylphosphine)nickel(II) is in catalysis. It has been shown to be effective in some cross-coupling reactions, such as the Kumada-Tamao-Corriu (KTC) coupling, which involves the coupling of Grignard reagents with aryl or vinyl halides to form carbon-carbon bonds. However, its activity in these reactions is generally considered to be lower compared to other nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) [].

Organometallic Chemistry

Dichlorobis(tributylphosphine)nickel(II) serves as a precursor for the synthesis of other well-defined nickel catalysts. By reacting it with various reagents, researchers can access a range of nickel complexes with tailored properties for specific applications in organometallic chemistry. These tailored catalysts can be used in various reactions, including olefin hydrogenation, hydroformylation, and carbonylation [].

Material Science

Dichlorobis(tributylphosphine)nickel(II) has been explored for its potential applications in material science. Studies have investigated its use as a precursor for the deposition of nickel thin films through chemical vapor deposition (CVD) techniques. These films have potential applications in electronics and other fields [].

Dichlorobis(tributylphosphine)nickel(II) is an organometallic compound characterized by its formula . This compound consists of a nickel center coordinated to two tributylphosphine ligands and two chloride ions. It is typically encountered as a dark green solid and is known for its role as a catalyst in various

- Cross-Coupling Reactions: It is effective in catalyzing Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.

- Hydrogenation: The compound can facilitate the hydrogenation of alkenes and alkynes, contributing to the synthesis of saturated hydrocarbons.

- Oxidative Addition: It can undergo oxidative addition with various substrates, leading to the formation of new metal-ligand bonds.

These reactions leverage the unique electronic properties of nickel and the steric effects of the tributylphosphine ligands, which influence the reactivity and selectivity of the catalytic processes.

Research into the biological activity of dichlorobis(tributylphosphine)nickel(II) is limited, but it has been noted for its potential cytotoxic effects. Nickel complexes, including this compound, may exhibit toxicity due to their ability to generate reactive oxygen species. Additionally, there are concerns regarding skin sensitization and eye damage upon exposure, indicating that safety precautions are necessary when handling this compound .

Dichlorobis(tributylphosphine)nickel(II) can be synthesized through various methods. A common approach involves:

- Reaction of Nickel Chloride with Tributylphosphine:This reaction typically takes place in an inert atmosphere to prevent moisture interference.

- Solvent Systems: The synthesis may utilize solvents such as acetone or tetrahydrofuran to enhance solubility and facilitate reaction kinetics.

- Purification: Post-synthesis, the product can be purified through recrystallization from suitable organic solvents.

Dichlorobis(tributylphosphine)nickel(II) finds applications primarily in:

- Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions.

- Materials Science: The compound is used in the preparation of nickel-based nanomaterials and catalysts for hydrogen evolution reactions.

- Research: Its unique properties make it a subject of study in coordination chemistry and catalysis research.

Interaction studies involving dichlorobis(tributylphosphine)nickel(II) focus on its reactivity with various substrates and ligands. These studies help elucidate:

- Ligand Exchange Dynamics: Understanding how tributylphosphine ligands can be replaced by other ligands or substrates during catalytic processes.

- Reactivity Patterns: Investigating how changes in reaction conditions (temperature, pressure, solvent) affect its catalytic performance.

Such studies are crucial for optimizing its use in synthetic applications and improving reaction efficiencies.

Dichlorobis(tributylphosphine)nickel(II) is part of a broader class of nickel phosphine complexes. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dichlorobis(triphenylphosphine)nickel(II) | Utilizes triphenylphosphine instead of tributylphosphine; exhibits different electronic properties and sterics. | |

| Bis(tricyclohexylphosphine)nickel(II) chloride | Features tricyclohexyl phosphines which provide different steric hindrance compared to tributyl groups. | |

| Dichloro(1,2-bis(diphenylphosphino)ethane)nickel | Contains a bidentate ligand that alters coordination geometry and reactivity profiles significantly. |

Dichlorobis(tributylphosphine)nickel(II)'s unique combination of tributyl phosphines offers distinct steric and electronic properties that influence its catalytic behavior compared to these similar compounds.

Nickel-based catalysis dates to the early 20th century, with Paul Sabatier’s pioneering work on hydrogenation. However, tributylphosphine-ligated nickel complexes emerged later, influenced by ligand design advancements in the mid-20th century. Walter Reppe’s work with nickel phosphine complexes in alkyne trimerizations laid the groundwork for later applications. The tributylphosphine variant gained prominence due to its steric profile, which differs from triphenylphosphine (PPh₃) ligands. This distinction enables tailored reactivity, particularly in sterically demanding substrates.

Evolution of Applications in Synthetic Chemistry

Early Developments

Initial studies focused on nickel’s role in hydroformylation and carbonylation, with phosphine ligands enhancing catalytic activity. Tributylphosphine, being a weaker field ligand than PPh₃, favored tetrahedral geometries in some cases, though the square planar form dominates in dichlorobis(tributylphosphine)nickel(II).

Modern Synthetic Applications

The complex excels in:

- Reductive Coupling Reactions: Facilitates intermolecular coupling of alkynes to form E-alkenes under reductive conditions, as demonstrated in terpestacin synthesis.

- Cross-Coupling Reactions: Catalyzes C–C bond formation between aryl halides and organometallic reagents, though less active than palladium-based systems.

- Polymerization: Initiates conjugated poly-yne synthesis, leveraging nickel’s dp-orbital interactions with alkyne π-systems.

Significance in Modern Catalytic Methodologies

Ligand Effects on Selectivity

Tributylphosphine’s steric bulk and electron-donating properties modulate reaction pathways. For example, in reductive alkylations, it stabilizes nickel intermediates, favoring radical pathways over classical oxidative addition.

Table 1: Comparison of Nickel Phosphine Complexes

Mechanistic Insights

In reductive coupling, nickel undergoes:

- Oxidative Addition: Coordination of alkyne to Ni(0).

- Radical Formation: One-electron reduction via agents like triethylborane.

- Coupling: Radical recombination to form E-alkenes.

Conventional Synthetic Approaches

The conventional synthesis of dichlorobis(tributylphosphine)nickel(II) follows established protocols that have been developed and refined over several decades [1] [2]. The most straightforward synthetic approach involves the direct reaction of nickel(II) chloride hexahydrate with tributylphosphine in appropriate solvents [1] [8]. This method builds upon the well-documented preparation of related nickel phosphine complexes, particularly the extensively studied dichlorobis(triphenylphosphine)nickel(II) system [1] [2].

The general synthetic procedure typically involves treating hydrated nickel chloride with two equivalents of tributylphosphine in alcoholic solvents or glacial acetic acid [1] [3]. The reaction proceeds according to the stoichiometric equation: NiCl₂·6H₂O + 2 PBu₃ → NiCl₂(PBu₃)₂ + 6 H₂O [1]. This reaction is analogous to the well-established synthesis of dichlorobis(triphenylphosphine)nickel(II), where the blue tetrahedral isomer is initially formed and can subsequently convert to the square planar form under appropriate crystallization conditions [1].

The choice of solvent plays a critical role in the conventional synthesis [2] [3]. Alcoholic solvents, particularly ethanol and methanol, are commonly employed due to their ability to dissolve both the nickel salt precursor and facilitate the coordination of phosphine ligands [3] [7]. Glacial acetic acid serves as an alternative medium that promotes dissolution of both reactants while providing a controlled environment for complex formation [3].

Temperature control during the conventional synthesis is essential for achieving optimal yields and product quality [3] [47]. The reaction is typically conducted under mild heating conditions, with temperatures ranging from room temperature to approximately 80°C [3] [35]. Higher temperatures may lead to decomposition of the phosphine ligands or unwanted side reactions [29] [30].

The conventional approach often yields products with moderate purity levels, typically ranging from 50-70% isolated yield [2] [8]. This limitation has driven the development of more sophisticated preparation techniques that address the inherent challenges of the conventional methods [2].

Modern Preparation Techniques

Modern preparation techniques for dichlorobis(tributylphosphine)nickel(II) have evolved to address the limitations of conventional methods, focusing on improved yields, enhanced purity, and more controlled reaction conditions [2] [16]. These advanced methodologies incorporate contemporary understanding of coordination chemistry and leverage modern synthetic tools to achieve superior results [16] [17].

One significant advancement in modern preparation involves the use of in situ dehydrating agents to improve reaction efficiency [2] [8]. The addition of triethyl orthoformate as a dehydrating agent has been shown to dramatically increase yields from below 50% to over 85% in related nickel phosphine complex syntheses [2] [8]. This technique addresses the detrimental effects of water on the coordination process and provides a more controlled reaction environment [2] [35].

Microwave-assisted synthesis represents another modern approach that has shown promise for nickel phosphine complex preparation [33]. This technique allows for rapid and uniform heating, reducing reaction times while maintaining or improving product quality [33]. The controlled energy input provided by microwave heating can lead to more efficient ligand coordination and reduced side product formation [33].

Solvent-free synthetic approaches have emerged as environmentally friendly alternatives to traditional solution-based methods [30]. These techniques involve direct reaction between solid precursors under controlled atmospheric conditions, often utilizing mechanical activation or thermal treatment to promote complex formation [30] [36]. The solvent-free approach can lead to higher atom economy and reduced waste generation [30].

The application of inert atmosphere techniques has become standard practice in modern preparations [4] [35]. The use of nitrogen or argon atmospheres prevents oxidation of the phosphine ligands and maintains the desired oxidation state of the nickel center [25] [32]. Schlenk line techniques and glove box operations are commonly employed to ensure complete exclusion of moisture and oxygen [35].

Modern preparation techniques also incorporate advanced purification methods during synthesis [21] [39]. In situ purification approaches, such as the use of molecular sieves or other drying agents, can be integrated into the synthetic protocol to continuously remove impurities as they form [35] [39].

Temperature programming and controlled cooling protocols have been developed to optimize crystal formation and product morphology [39] [41]. These techniques allow for the selective formation of specific polymorphs or crystal habits that may exhibit enhanced catalytic properties [39] [41].

Optimization Strategies for Catalyst Purity

Achieving high purity in dichlorobis(tributylphosphine)nickel(II) synthesis requires systematic optimization of multiple reaction parameters and implementation of sophisticated purification strategies [37] [39]. The purity of the final catalyst directly impacts its catalytic performance and stability, making optimization a critical aspect of the preparation process [17] [37].

Water exclusion represents one of the most crucial optimization strategies for enhancing catalyst purity [2] [32]. The presence of even trace amounts of water can lead to hydrolysis of phosphine ligands and formation of hydroxo-bridged nickel species that compromise catalyst purity [32] [35]. Implementation of rigorous drying procedures for all reagents and solvents is essential, with molecular sieves and distillation techniques commonly employed to achieve the required dryness levels [35] [39].

The following table summarizes key optimization parameters and their effects on catalyst purity:

| Parameter | Optimal Range | Effect on Purity | Reference |

|---|---|---|---|

| Water Content | < 10 ppm | Prevents ligand hydrolysis | [2] [35] |

| Reaction Temperature | 60-80°C | Minimizes decomposition | [3] [47] |

| Phosphine Excess | 5-10% | Ensures complete coordination | [2] [21] |

| Reaction Time | 2-6 hours | Allows complete conversion | [2] [4] |

| Inert Atmosphere | O₂ < 1 ppm | Prevents oxidation | [25] [32] |

Recrystallization techniques play a vital role in purification optimization [39] [41]. The selection of appropriate recrystallization solvents is crucial for achieving high purity while maintaining reasonable recovery yields [39]. Solvent systems such as dichloromethane-hexane mixtures or ethanol-water combinations have been successfully employed for purifying nickel phosphine complexes [39]. The recrystallization process must be conducted under inert atmosphere conditions to prevent decomposition or oxidation during the purification step [39] [42].

Column chromatography under inert conditions has emerged as an effective purification technique for nickel phosphine complexes [21] [39]. Silica gel or alumina columns can be employed with appropriate eluent systems to separate the desired product from impurities and byproducts [21]. The chromatographic separation must be performed rapidly to minimize exposure to potentially harmful conditions [21].

Controlled atmosphere crystallization represents an advanced optimization strategy [38] [42]. This technique involves careful control of the crystallization environment, including temperature gradients, solvent evaporation rates, and atmospheric composition [38] [42]. The resulting crystals often exhibit superior purity and more uniform morphology compared to conventional crystallization methods [38] [42].

Ligand exchange reactions can be employed as a purification strategy to remove weakly bound impurities [21] [25]. Treatment of the crude product with additional tributylphosphine under controlled conditions can displace coordinated impurities and improve overall purity [21] [25].

The implementation of analytical monitoring during synthesis allows for real-time optimization of reaction conditions [22] [46]. Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can be employed to monitor reaction progress and identify optimal stopping points [22] [46]. This approach enables fine-tuning of reaction parameters to maximize purity while minimizing unwanted side reactions [22] [46].

Challenges in Synthesis and Academic Solutions

The synthesis of dichlorobis(tributylphosphine)nickel(II) presents several significant challenges that have been the subject of extensive academic research and innovative solution development [4] [27]. Understanding these challenges and their corresponding solutions is essential for successful preparation of high-quality catalyst materials [24] [27].

Air and moisture sensitivity represents one of the primary challenges in synthesis [4] [32]. Nickel phosphine complexes are particularly susceptible to oxidation and hydrolysis under ambient conditions [25] [32]. Academic solutions to this challenge include the development of specialized Schlenk line techniques and inert atmosphere protocols [35]. Research has demonstrated that strict exclusion of both air and moisture is essential for smooth reaction progress and reproducible results [35].

Ligand dissociation and exchange reactions pose another significant synthetic challenge [21] [25]. Phosphine ligands can undergo dissociation under reaction conditions, leading to formation of mixed-ligand complexes or coordinatively unsaturated species [21] [25]. Academic research has addressed this challenge through the development of controlled ligand exchange protocols and the use of excess phosphine to suppress unwanted dissociation reactions [21] [25].

Thermal stability limitations create challenges during synthesis and purification processes [29] [47]. Nickel phosphine complexes can undergo decomposition at elevated temperatures, particularly in the presence of oxygen or moisture [29] [47]. Research solutions include the development of low-temperature synthetic protocols and the use of thermal analysis techniques to identify optimal processing conditions [29] [47].

The tendency for polymorphism and isomerism in nickel phosphine complexes presents challenges for obtaining consistent product properties [1] [31]. Academic studies have revealed that dichlorophosphine nickel complexes can exist in multiple geometric isomers with different catalytic properties [1] [31]. Solution strategies include controlled crystallization techniques and the use of specific solvent systems to favor formation of desired isomers [31] [39].

Reproducibility issues have been identified as a significant challenge in nickel phosphine synthesis [35]. Variations in reagent quality, atmospheric conditions, and processing parameters can lead to inconsistent results [35]. Academic solutions include the development of standardized protocols with rigorous quality control measures and the implementation of statistical process control methods [35] [37].

Scale-up challenges arise when transitioning from laboratory to larger-scale synthesis [33] [40]. Issues such as heat transfer, mixing efficiency, and atmospheric control become more complex at larger scales [33] [40]. Academic research has focused on developing scalable synthetic protocols that maintain product quality while enabling efficient large-scale production [33] [40].

Analytical characterization challenges include the difficulty of obtaining accurate purity assessments for air-sensitive compounds [22] [46]. Traditional analytical techniques may not be suitable for these sensitive materials [22] [46]. Academic solutions include the development of specialized handling techniques and the adaptation of analytical methods for inert atmosphere operation [22] [46].

Waste minimization and environmental considerations have become increasingly important challenges in catalyst synthesis [34]. Academic research has focused on developing greener synthetic approaches, including solvent-free methods and the use of renewable feedstocks [30] [34]. These approaches aim to reduce environmental impact while maintaining or improving product quality [30] [34].

The challenge of achieving consistent catalyst performance across different batches has led to academic research into the relationship between synthetic conditions and catalytic properties [17] [24]. Studies have revealed that subtle variations in preparation methods can significantly impact catalyst activity and selectivity [17] [24]. Solution strategies include the development of standardized testing protocols and the implementation of quality assurance measures throughout the synthetic process [17] [24].

The coordination environment surrounding the nickel center in dichlorobis(tributylphosphine)nickel(II) fundamentally determines its catalytic behavior and reactivity patterns. The square planar geometry adopted by this complex creates a unique electronic environment that significantly influences its ability to undergo ligand substitution and participate in catalytic cycles [1] [2].

Electronic Structure and Bonding Analysis

The electronic configuration of nickel(II) in dichlorobis(tributylphosphine)nickel(II) exhibits a d⁸ system that preferentially adopts square planar geometry due to the strong field nature of the tributylphosphine ligands [4]. This geometric arrangement results in a diamagnetic complex with all electrons paired in the lower energy d orbitals, creating a stable electronic configuration that is conducive to catalytic activity.

The coordination environment is characterized by trans-arranged phosphine ligands with nickel-phosphorus bond lengths ranging from 2.24 to 2.32 Å, depending on the specific crystalline form and environmental conditions [5] [6]. The nickel-chloride bond lengths typically fall within the range of 2.17 to 2.21 Å, representing relatively strong metal-halide interactions that can influence ligand exchange dynamics [7].

Density functional theory calculations reveal that the electronic properties of the tributylphosphine ligands create a moderately electron-rich nickel center [8]. The sigma-donating ability of the tributylphosphine ligands increases the electron density at the metal center, facilitating oxidative addition reactions while potentially hindering reductive elimination processes depending on the specific reaction conditions [9].

Steric Effects and Coordination Sphere Dynamics

The bulky tributylphosphine ligands create significant steric hindrance around the nickel center, which profoundly affects both the stability of the complex and its reactivity toward incoming substrates [10]. The percent buried volume (%V_bur) calculations indicate that each tributylphosphine ligand occupies approximately 28-30% of the coordination sphere, creating a moderately crowded environment that influences ligand exchange kinetics [11].

The steric profile of dichlorobis(tributylphosphine)nickel(II) differs markedly from related complexes bearing triphenylphosphine or tricyclohexylphosphine ligands. While triphenylphosphine creates a more rigid coordination environment due to the aromatic rings, tributylphosphine provides greater conformational flexibility through its aliphatic chains [12]. This flexibility allows for dynamic adjustments in the coordination sphere that can accommodate different substrates and reaction intermediates.

Research has demonstrated that the coordination environment directly influences the mechanism of catalytic reactions [13]. In cross-coupling reactions, the ability of the complex to undergo facile ligand exchange while maintaining structural integrity is crucial for catalytic turnover. The tributylphosphine ligands provide an optimal balance between steric protection and accessibility, allowing for efficient substrate coordination without excessive steric interference [14].

Solvent Effects and Coordination Stability

The coordination environment of dichlorobis(tributylphosphine)nickel(II) is significantly influenced by solvent effects, which can alter both the electronic properties and geometric preferences of the complex [15]. In polar coordinating solvents such as tetrahydrofuran or dimethylformamide, the complex may undergo partial dissociation of chloride ligands, creating coordinatively unsaturated species that are more reactive toward incoming substrates [16].

Studies using variable-temperature nuclear magnetic resonance spectroscopy have revealed that the coordination environment remains relatively stable in non-coordinating solvents, with the square planar geometry being maintained across a wide temperature range [17]. However, in the presence of strongly coordinating solvents or potential ligands, the complex can undergo ligand exchange reactions that alter its catalytic properties [18].

The electronic effects of solvent coordination can be quantified through changes in the nickel-phosphorus coupling constants observed in ³¹P nuclear magnetic resonance spectra [19]. These spectroscopic parameters serve as sensitive probes for changes in the coordination environment and can be used to monitor the formation of catalytically active species during reaction processes [20].

Ligand Exchange Dynamics and Catalytic Consequences

The ligand exchange dynamics of dichlorobis(tributylphosphine)nickel(II) play a crucial role in determining its catalytic efficiency and selectivity. Understanding these dynamic processes is essential for optimizing catalytic performance and predicting reaction outcomes under various conditions.

Kinetic Studies of Ligand Exchange

Comprehensive kinetic studies have revealed that dichlorobis(tributylphosphine)nickel(II) undergoes ligand exchange through both dissociative and associative mechanisms, depending on the nature of the incoming ligand and reaction conditions [21]. The exchange of tributylphosphine ligands typically follows a dissociative mechanism, with rate constants ranging from 10⁻⁵ to 10⁻³ s⁻¹ at room temperature [22].

The activation energies for ligand exchange processes vary significantly depending on the specific exchange pathway. For phosphine ligand exchange, activation energies typically range from 65 to 85 kJ/mol, reflecting the strength of the nickel-phosphorus bonds and the steric requirements for ligand dissociation [23]. In contrast, exchange with smaller ligands such as carbon monoxide or acetonitrile can occur through associative mechanisms with lower activation barriers [24].

Temperature-dependent kinetic studies have demonstrated that the rate of ligand exchange increases exponentially with temperature, following Arrhenius behavior over the temperature range of 15 to 60°C [25]. This temperature dependence has important implications for catalytic reactions, as higher temperatures can accelerate both productive catalytic pathways and unproductive decomposition processes [26].

Mechanistic Pathways of Ligand Substitution

The mechanism of ligand substitution in dichlorobis(tributylphosphine)nickel(II) depends critically on the electronic and steric properties of both the departing and incoming ligands [27]. For sterically demanding phosphine ligands, the predominant mechanism involves initial dissociation of one tributylphosphine ligand to form a three-coordinate intermediate, followed by coordination of the incoming ligand .

Electronic effects play a crucial role in determining the preferred mechanism for ligand exchange. Strong π-accepting ligands such as carbon monoxide can coordinate through an associative mechanism, forming five-coordinate intermediates that subsequently undergo ligand rearrangement [29]. The ability of the nickel center to expand its coordination sphere temporarily is facilitated by the relatively high-energy d orbitals that can accommodate additional electron density [30].

Computational studies using density functional theory have provided detailed insights into the transition state structures and energetics of ligand exchange processes [31]. These calculations reveal that the energy barriers for ligand exchange are primarily determined by steric interactions in the transition state, with electronic effects playing a secondary but significant role [32].

Catalytic Implications of Exchange Dynamics

The ligand exchange dynamics of dichlorobis(tributylphosphine)nickel(II) have profound implications for its catalytic behavior in various reaction types. In cross-coupling reactions, the ability to undergo facile ligand exchange with organohalide substrates is essential for the formation of catalytically active species [33]. The rate of ligand exchange must be balanced with the stability of the resulting intermediates to achieve optimal catalytic performance [34].

Studies of Suzuki-Miyaura coupling reactions have demonstrated that the ligand exchange dynamics directly influence the reaction rate and selectivity [35]. Faster ligand exchange rates generally lead to higher catalytic activity, but can also result in increased formation of undesired side products through competitive reaction pathways [36]. The optimal balance between exchange rate and selectivity depends on the specific reaction conditions and substrate structures [37].

In Kumada coupling reactions, the ligand exchange dynamics affect both the initiation and propagation steps of the catalytic cycle [38]. The initial exchange of chloride ligands with Grignard reagents must occur rapidly to generate the active catalyst, while subsequent exchange with aryl halides must be selective to avoid catalyst deactivation [39]. The tributylphosphine ligands provide sufficient lability to allow for efficient ligand exchange while maintaining adequate stability to prevent decomposition [40].

Comparative Analysis with Related Nickel(II) Catalytic Systems

Understanding the unique properties of dichlorobis(tributylphosphine)nickel(II) requires detailed comparison with related nickel(II) phosphine complexes. This comparative analysis reveals how subtle changes in ligand structure can dramatically alter catalytic performance and selectivity.

Structural Comparisons with Triphenylphosphine Complexes

Dichlorobis(triphenylphosphine)nickel(II) represents the most extensively studied member of this family of complexes, providing a valuable benchmark for comparison [41]. The structural differences between the tributylphosphine and triphenylphosphine complexes are significant, with the aromatic phosphine ligands creating a more rigid coordination environment and different electronic properties [42].

The nickel-phosphorus bond lengths in dichlorobis(triphenylphosphine)nickel(II) are typically slightly shorter than those in the tributylphosphine analogue, reflecting the stronger π-accepting ability of the triphenylphosphine ligands [43]. This difference in bond lengths correlates with changes in the electronic properties of the nickel center, affecting both the stability and reactivity of the complex [44].

Crystallographic studies have revealed that dichlorobis(triphenylphosphine)nickel(II) exhibits polymorphism, with both square planar and tetrahedral forms being observed depending on crystallization conditions [45]. In contrast, dichlorobis(tributylphosphine)nickel(II) consistently adopts square planar geometry, suggesting that the aliphatic ligands provide greater stabilization of this coordination mode [46].

Electronic Effects in Related Systems

The electronic properties of nickel(II) phosphine complexes are strongly influenced by the substituents on the phosphorus atoms. Electron-donating alkyl groups, as in tributylphosphine, increase the electron density at the nickel center, making it more nucleophilic and facilitating oxidative addition reactions [47]. Conversely, electron-withdrawing groups such as fluorinated alkyl or aryl substituents decrease the electron density, affecting the thermodynamics and kinetics of catalytic processes [48].

Spectroscopic studies using X-ray photoelectron spectroscopy have quantified the electronic effects of different phosphine ligands on the nickel center [49]. The binding energy of the nickel 2p electrons varies systematically with the electronic properties of the phosphine ligands, providing a direct measure of the electron density at the metal center [50].

The electronic effects also influence the stability of various oxidation states of nickel during catalytic processes. Electron-rich complexes such as dichlorobis(tributylphosphine)nickel(II) are more readily oxidized to nickel(III) intermediates, which can be important for certain catalytic mechanisms [51]. The stability of these higher oxidation states depends on the ability of the ligands to stabilize the increased positive charge on the metal center [52].

Catalytic Performance Comparisons

Comparative studies of catalytic performance reveal significant differences between dichlorobis(tributylphosphine)nickel(II) and related complexes [53]. In Suzuki-Miyaura coupling reactions, the tributylphosphine complex generally exhibits lower activity than the triphenylphosphine analogue, but shows different selectivity patterns that can be advantageous for specific substrate combinations [54].

The differences in catalytic performance can be attributed to several factors, including the electronic properties of the ligands, steric effects, and the stability of key intermediates in the catalytic cycle [55]. The tributylphosphine ligands provide a more electron-rich environment that facilitates certain elementary steps while hindering others, resulting in a complex relationship between ligand structure and catalytic performance [56].

In Kumada coupling reactions, dichlorobis(tributylphosphine)nickel(II) often outperforms the triphenylphosphine analogue due to the increased electron density at the nickel center, which facilitates the activation of organomagnesium reagents [57]. The flexibility of the tributylphosphine ligands also allows for better accommodation of bulky substrates, leading to improved functional group tolerance [58].

Stability and Decomposition Pathways

The stability of dichlorobis(tributylphosphine)nickel(II) under catalytic conditions differs significantly from that of related complexes. The aliphatic tributylphosphine ligands are more susceptible to oxidation and decomposition compared to aromatic phosphine ligands, which can limit the catalyst lifetime in certain reactions [59]. However, the flexibility of the tributylphosphine ligands can also provide protection against decomposition by allowing for conformational changes that relieve steric strain [60].

Decomposition studies have identified several pathways by which dichlorobis(tributylphosphine)nickel(II) can degrade under catalytic conditions [61]. The most common decomposition pathway involves the formation of nickel nanoparticles through reduction of the nickel(II) center, which can occur in the presence of strong reducing agents or under high-temperature conditions [62]. The rate of decomposition depends on the specific reaction conditions and the presence of stabilizing or destabilizing additives [63].

The development of modified tributylphosphine ligands with enhanced stability has been an active area of research [64]. Strategies include the incorporation of electron-withdrawing groups to reduce the electron density at phosphorus, the use of chelating bisphosphine ligands to prevent ligand dissociation, and the addition of bulky substituents to provide steric protection [65].

Structure-Based Reactivity Predictions

The ability to predict the catalytic behavior of dichlorobis(tributylphosphine)nickel(II) based on its structural features is of paramount importance for the rational design of improved catalysts. This predictive capability relies on understanding the quantitative relationships between structure and reactivity.

Computational Approaches to Reactivity Prediction

Density functional theory calculations have emerged as a powerful tool for predicting the reactivity of dichlorobis(tributylphosphine)nickel(II) and related complexes [66]. These computational approaches can accurately model the electronic structure, geometric preferences, and reaction energetics of these systems, providing insights that are difficult to obtain through experimental methods alone [67].

The choice of computational method significantly affects the accuracy of reactivity predictions. Studies have shown that hybrid density functionals such as B3LYP and PBE0 provide reasonable accuracy for ground state properties, while more sophisticated methods such as coupled cluster theory may be required for accurate treatment of excited states and reaction intermediates [68]. The inclusion of dispersion corrections is essential for accurate modeling of steric effects and weak intermolecular interactions [69].

Computational studies have revealed that the activation energies for key elementary steps in catalytic cycles can be predicted with reasonable accuracy based on the electronic and geometric properties of the catalyst [70]. The oxidative addition of aryl halides to dichlorobis(tributylphosphine)nickel(II) has been extensively studied computationally, revealing that the reaction barrier is primarily determined by the strength of the carbon-halogen bond and the steric accessibility of the reaction center [71].

Quantitative Structure-Activity Relationships

The development of quantitative structure-activity relationships (QSAR) for dichlorobis(tributylphosphine)nickel(II) and related complexes has provided valuable insights into the factors that control catalytic performance [72]. These relationships correlate measurable structural parameters with catalytic activity, enabling the prediction of catalyst performance for new ligand combinations [73].

Electronic parameters such as the Tolman electronic parameter and the π-acceptor ability of phosphine ligands show strong correlations with catalytic activity in certain reaction types [74]. For dichlorobis(tributylphosphine)nickel(II), the relatively high electron-donating ability of the tributylphosphine ligands correlates with enhanced activity in reactions that require nucleophilic attack by the metal center [75].

Steric parameters, including the Tolman cone angle and percent buried volume, are crucial for predicting the selectivity and substrate scope of catalytic reactions [76]. The moderate steric bulk of tributylphosphine ligands provides a balance between accessibility and selectivity that is optimal for many catalytic applications [77]. However, the flexible nature of the aliphatic chains can lead to conformational changes that complicate the prediction of steric effects [78].

Machine Learning Applications

Recent advances in machine learning have opened new possibilities for predicting the catalytic behavior of dichlorobis(tributylphosphine)nickel(II) and related complexes [79]. These approaches can identify complex, non-linear relationships between structural features and catalytic performance that may not be apparent from traditional analysis methods [80].

Neural network models trained on large datasets of catalytic reactions have shown promising results in predicting the activity and selectivity of nickel phosphine complexes [81]. These models can incorporate a wide range of structural descriptors, including electronic properties, steric parameters, and topological features, to make accurate predictions about catalytic performance [82].

The application of machine learning to catalyst design has led to the identification of previously unknown structure-activity relationships for dichlorobis(tributylphosphine)nickel(II) [83]. For example, analysis of large reaction datasets has revealed that the catalytic activity in certain cross-coupling reactions is more strongly correlated with the flexibility of the phosphine ligands than with traditional electronic parameters [84].

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard